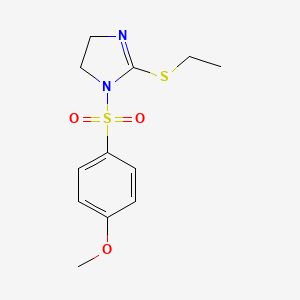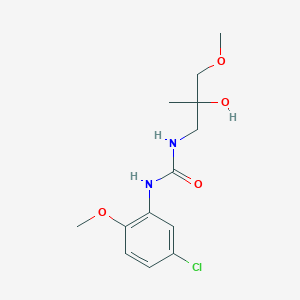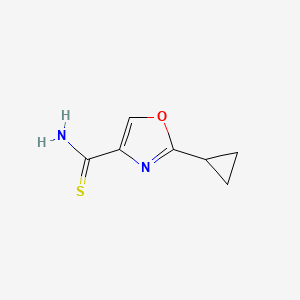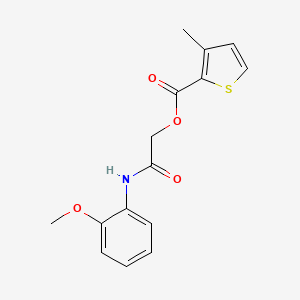
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of quinazoline, a bicyclic aromatic heterocycle. The structure suggests that it is a hybrid molecule incorporating elements of piperazine and quinazoline moieties, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related quinazoline derivatives typically involves the reaction of dimethylaminomethylene diones with dinucleophiles. For instance, the reaction of sym-2-dimethylaminomethylene-1,3-diones with amidines and guanidine can yield a series of dihydroquinazolinones . This suggests that a similar approach could be used to synthesize the compound , possibly by incorporating the appropriate phenethyl and piperazine substituents at the relevant positions on the quinazoline ring.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring, which can influence the electronic distribution and reactivity of the molecule. The substitution of the quinazoline ring with a piperazine moiety, as seen in the compound of interest, could introduce additional nitrogen atoms, potentially altering the molecule's hydrogen bonding capacity and overall conformation .
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions, including phosphorylation inhibition, as seen in the case of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives . These reactions are often influenced by the nature of the substituents on the quinazoline and piperazine rings, which can affect the molecule's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be significantly impacted by their substituents. For example, the introduction of a methyl group on the piperazine ring or replacement by homopiperazine can reduce inhibitory activity . The crystal packing of piperazinediones can also be influenced by the presence of dipolar groups, which can affect the molecule's supramolecular organization and, consequently, its solubility and stability .
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds, including variants with luminescent properties, have been synthesized to explore their fluorescence spectra. These compounds exhibit fluorescence quantum yields characteristic of pH probes, indicating potential applications in sensing technologies. The process of photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety has been observed, with fluorescence quenching enabled by PET. This reveals applications in developing fluorescent probes and sensors that can be modulated by pH or other chemical modifiers (Gan et al., 2003).
Fluorescent Ligands for Human 5-HT1A Receptors
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized for their high affinity to 5-HT(1A) receptors and fluorescence properties. These compounds, particularly one with very high 5-HT(1A) receptor affinity and distinct fluorescence emission characteristics, demonstrate potential for visualizing 5-HT(1A) receptors in cellular models using fluorescence microscopy (Lacivita et al., 2009).
Cyclization and Dehydrosulfonylation for Pharmaceutical Applications
A novel synthetic approach enables the preparation of N-(arylethyl)piperazine-2,6-diones, leading to the synthesis of pharmaceutically relevant compounds such as pyridopyrazines or pyrazinoisoquinolines. This method involves an imide carbonyl group activation strategy and showcases an efficient path to creating compounds with potential therapeutic applications, including the concise synthesis of praziquantel, an antiparasitic drug (Rao & Ramanathan, 2017).
Antiasthmatic Activity of Xanthene Derivatives
The synthesis and evaluation of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity highlight the role of xanthene derivatives as potential therapeutics. These compounds, particularly one with significant COX-2 inhibitory activity, demonstrate promising antiasthmatic properties, pointing towards the development of new treatments for asthma (Bhatia et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 2-amino-3-phenethylquinazolin-4(3H)-one with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by cyclization and subsequent purification steps.", "Starting Materials": [ "2-amino-3-phenethylquinazolin-4(3H)-one", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Activation of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid with DCC in DMF", "Step 2: Addition of activated 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid to 2-amino-3-phenethylquinazolin-4(3H)-one in DMF with DIPEA as a catalyst", "Step 3: Cyclization of the resulting intermediate in methanol", "Step 4: Purification of the crude product by column chromatography using ethyl acetate and water as eluents" ] } | |
CAS-Nummer |
892282-67-6 |
Produktname |
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C29H30N4O3 |
Molekulargewicht |
482.584 |
IUPAC-Name |
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O3/c1-20-8-9-21(2)26(18-20)31-14-16-32(17-15-31)27(34)23-10-11-24-25(19-23)30-29(36)33(28(24)35)13-12-22-6-4-3-5-7-22/h3-11,18-19H,12-17H2,1-2H3,(H,30,36) |
InChI-Schlüssel |
RWUVQRJTNBWUJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)



![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)


![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)
![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)
